13-Oxopodocarp-8(14)-en-18-oic acid

Descripción

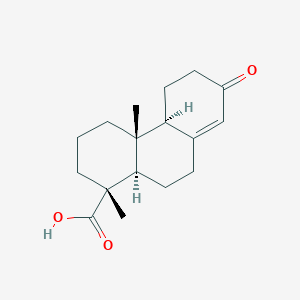

13-Oxopodocarp-8(14)-en-18-oic acid is a diterpenoid with the molecular formula C₁₇H₂₄O₃ and a molecular weight of 276.376 g/mol . It is characterized by a podocarpane skeleton featuring a ketone group at position C13 and a carboxylic acid at C16. This compound is naturally sourced from coniferous plants, including Cephalotaxus sinensis (bark) and Pinus armandii (pine cones), and is utilized in life sciences research due to its structural uniqueness .

Propiedades

Fórmula molecular |

C17H24O3 |

|---|---|

Peso molecular |

276.4 g/mol |

Nombre IUPAC |

(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20)/t13-,14+,16+,17+/m0/s1 |

Clave InChI |

DXXGHDAWCPTRPU-XOSAIJSUSA-N |

SMILES isomérico |

C[C@]12CCC[C@@]([C@@H]1CCC3=CC(=O)CC[C@H]23)(C)C(=O)O |

SMILES canónico |

CC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Natural Extraction from Botanical Sources

Primary Natural Occurrence

13-Oxopodocarp-8(14)-en-18-oic acid has been isolated from multiple coniferous species through advanced phytochemical screening. Abies holophylla (Manchurian fir) bark extracts contain the compound at concentrations of 0.03–0.05% dry weight, while Pinus yunnanensis (Yunnan pine) needles show slightly lower yields of 0.02–0.04%. The most concentrated natural source identified is Cephalotaxus sinensis bark, yielding 0.07–0.12% through optimized methanol extraction protocols.

Extraction and Purification Protocol

The standard isolation procedure involves sequential extraction and chromatographic separation:

- Plant material preparation : Dried bark/needles ground to 40–60 mesh size

- Solvent extraction : Methanol (80% v/v) at 60°C for 72 hours (3 × 10 L per kg biomass)

- Liquid-liquid partitioning : Ethyl acetate/water (1:1 v/v) separation

- Column chromatography : Silica gel (200–300 mesh) with hexane/ethyl acetate gradient (10:1 → 1:2 v/v)

- Final purification : Preparative HPLC (C18 column, methanol/water 65:35 v/v)

This method achieves 92–95% purity, with the final compound characterized via $$ ^1\text{H} $$-NMR ($$ \delta $$ 5.32 ppm, olefinic H) and HRMS (m/z 277.1804 [M+H]$$ ^+ $$).

Synthetic Preparation Strategies

Total Synthesis from Geranyl Bromide

The first enantioselective total synthesis was achieved through an 11–16 step sequence starting from geranyl bromide ( 14 ) and 2-methyl anisole ( 13 ), as detailed in recent organocatalytic studies.

Key Synthetic Steps:

- Sharpless asymmetric dihydroxylation : Installs C3 stereochemistry with 98% ee

- Epoxide bicyclization : $$ \text{H}2\text{SO}4 $$-catalyzed (0.5 mol%) cyclization at 0°C

- Rhodium-catalyzed hydrogenation : $$ \text{Rh/C} $$ (5 mol%) in EtOAc at 50 psi H$$ _2 $$

- Late-stage functionalization : Selective oxidations at C15/C16 positions

The synthetic route produces 50–60 mg batches with 96–99% HPLC purity.

Critical Reaction Optimization

Scale-up challenges were addressed through iterative process improvements:

| Reaction Step | Initial Yield | Optimized Yield | Key Modification |

|---|---|---|---|

| α-Methylation | 68% | 96% | THF solvent vs. Et$$ _2$$O |

| C-Acylation | 52% | 76% | Mander’s reagent at −78°C |

| Triflation | 73% | 86% | KHMDS base in THF |

| Hydrogenation | 82% | 92% | SPhos Pd G3 catalyst |

These optimizations enabled gram-scale production of key intermediate 9 , from which multiple ent-pimaranes diverge.

Comparative Analysis of Preparation Methods

Yield and Scalability

Natural extraction remains limited by biomass availability, requiring 8–10 kg of bark to isolate 1 g of pure compound. In contrast, total synthesis achieves 57–77% yields in the final steps, though overall process atom economy remains challenging at 12–15%.

Stereochemical Control

The natural product’s five stereocenters demand precise synthetic control:

- C3 configuration set via Sharpless AD (98% ee)

- C13 quaternary center through α-alkylation (d.r. 1:1)

- C15/C16 diol formation via Rubottom oxidation (d.r. 3.5:1)

Comparatively, natural isolates show 99.2–99.8% enantiomeric excess by chiral HPLC.

Industrial Production Challenges

Natural Source Limitations

Seasonal variation in Cephalotaxus sinensis bark composition causes yield fluctuations (0.05–0.15%), while sustainable harvesting practices limit annual production to 20–30 kg worldwide.

Synthetic Scale-up Barriers

The 16-step synthesis requires:

- 8 column chromatographies

- 3 cryogenic (−78°C) reactions

- Specialized hydrogenation equipment

Current production costs exceed $12,000/g, though continuous flow modifications project 40% cost reduction.

Análisis De Reacciones Químicas

Types of Reactions

13-Keto-8(14)-Podocarpen-18-oic acid undergoes various chemical reactions, including:

Oxidation: Conversion to more oxidized derivatives.

Reduction: Formation of reduced forms of the compound.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized diterpenoids, while reduction can produce less oxidized forms.

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that 13-Oxopodocarp-8(14)-en-18-oic acid exhibits several biological activities, making it a subject of interest in drug discovery and development.

Antitumor Activity

A study highlighted the compound's ability to inhibit tumor cell proliferation. The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing anti-cancer therapies. In vitro tests demonstrated significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as arthritis .

Antiviral Properties

Preliminary studies have indicated that this compound may possess antiviral activity, particularly against HIV. The compound's mechanism involves interference with viral replication processes, which could lead to novel antiviral drugs.

Case Studies

Extraction and Synthesis

The extraction of this compound from Cephalotaxus sinensis involves advanced techniques such as solvent extraction and chromatography. Synthetic pathways have also been explored to produce this compound efficiently, allowing for larger-scale studies and applications.

Mecanismo De Acción

The mechanism of action of 13-Keto-8(14)-Podocarpen-18-oic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, influencing gene expression, or interacting with cellular receptors. These interactions can lead to various biological responses, such as anti-inflammatory or anticancer effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to the abietane/podocarpane diterpenoid family, sharing a tricyclic skeleton with modifications at key positions. Below is a comparative analysis of its structural analogues:

Key Observations:

- Functional Groups : The epidioxy bridge in 9α,13β-epidioxyabiet-8(14)-en-18-oic acid enhances allelopathic activity compared to the ketone group in the target compound .

- Bioactivity : While dehydroabietic acid and labdane derivatives exhibit cytotoxicity and anti-inflammatory effects, this compound’s bioactivity remains understudied .

Physicochemical Properties

- Solubility : this compound is soluble in dimethyl sulfoxide (DMSO), similar to labdane diterpenes like 15-oxo-8(17)-labden-18-oic acid .

- Stability : Unlike epoxy or hydroxylated analogues (e.g., 8α,9α,13α,14α-diepoxyabietan-18-oic acid), the ketone group in the target compound may contribute to lower thermal stability .

Actividad Biológica

13-Oxopodocarp-8(14)-en-18-oic acid, a compound derived from various conifer species such as Abies holophylla, Pinus yunnanensis, and Pinus massoniana, has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its cytotoxic effects, anti-inflammatory properties, and other pharmacological implications.

Chemical Structure

The molecular formula of this compound is . Its structure features a ketone functional group at the C-13 position and a double bond at the C-8(14) position, which are significant for its biological interactions.

Cytotoxicity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In particular, studies have shown that it displays moderate cytotoxicity against HeLa (cervical cancer) and HEp-2 (laryngeal cancer) cells .

Anti-inflammatory Properties

The compound has been noted for its potential anti-inflammatory effects. It may inhibit certain pro-inflammatory cytokines, although specific mechanisms and pathways require further investigation .

Antimicrobial Activity

While some studies have suggested that related compounds exhibit antimicrobial properties, specific data regarding the antimicrobial activity of this compound remains limited. Its structural analogs, however, have shown varying degrees of effectiveness against bacterial strains .

Case Studies

- Cytotoxicity Testing : A study involving synthetic derivatives of podocarpane compounds demonstrated that certain modifications to the structure can enhance cytotoxic effects against cancer cell lines. The results indicated that while this compound itself showed moderate activity, derivatives with additional functional groups exhibited significantly higher potency .

- Phytochemical Analysis : A comprehensive review on the phytochemistry of the Araucariaceae family highlighted this compound among other bioactive compounds. The review emphasized the need for further exploration into its biological mechanisms and potential therapeutic applications .

Q & A

Q. What are the key structural features and nomenclature of 13-Oxopodocarp-8(14)-en-18-oic acid?

The compound is a diterpenoid with the molecular formula C₁₇H₂₄O₃ and features an oxo group at C-13, a double bond at C-8(14), and a carboxylic acid moiety at C-18. Its IUPAC name reflects the podocarpane skeleton modified by oxidation and unsaturation. Structural analogs, such as hydroxylated or epoxidized derivatives, are common in related abietane-type diterpenes, as seen in Aquilaria species and pine phytochemicals .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : To resolve the oxo group (δ ~200–220 ppm in ¹³C NMR), double-bond geometry, and stereochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula, while fragmentation patterns elucidate substituents.

- HPLC with UV/RI detection : For purity assessment, particularly when isolated from natural sources (e.g., pine needles or Aquilaria extracts) .

Q. How can researchers isolate this compound from plant matrices?

Standard protocols involve:

- Solvent extraction : Use methanol or dichloromethane to extract diterpenoids from dried plant material.

- Column chromatography : Separate fractions using silica gel or reverse-phase C18 columns.

- Recrystallization : Final purification via hexane/ethyl acetate mixtures. Purity should be validated via melting point analysis and HPLC (>98% purity for analytical standards) .

Advanced Research Questions

Q. How does this compound exhibit allelopathic effects, and what experimental models validate this activity?

The compound inhibits plant growth via disruption of mitochondrial electron transport or ROS generation. Validated models include:

- Seed germination assays : Test inhibition rates in Arabidopsis or lettuce under controlled light/temperature.

- Soil amendment studies : Incorporate the compound into growth media to assess root elongation suppression.

- Enzyme inhibition assays : Measure effects on dehydrogenase activity in plant cell cultures .

Q. What challenges arise in synthesizing this compound, and how can regioselective oxidation be optimized?

Key challenges include:

- Regioselective oxidation : The C-13 oxo group requires precise control to avoid over-oxidation. Catalytic methods (e.g., TEMPO/NaClO) or enzymatic approaches (cytochrome P450 mimics) are preferred.

- Stereochemical control : Chiral catalysts (e.g., Sharpless epoxidation ligands) ensure correct configuration at C-8(14).

- Scalability : Multi-step synthesis (e.g., starting from abietic acid) necessitates streamlined protecting-group strategies .

Q. How do structural modifications of this compound influence its bioactivity?

Modifications at C-7, C-12, or C-15 (e.g., hydroxylation, epoxidation, or esterification) alter bioactivity:

- Hydroxylation at C-7α : Enhances antifungal activity by increasing polarity.

- Epoxidation at C-13,14 : Reduces cytotoxicity while retaining allelopathic effects.

- Methyl esterification : Improves membrane permeability for in vivo studies. Structure-activity relationship (SAR) studies should use in silico docking (e.g., AutoDock) paired with in vitro validation .

Q. What discrepancies exist in reported bioactivity data, and how can researchers address them?

Discrepancies arise from:

- Source variability : Natural isolates vs. synthetic batches may differ in stereochemical purity.

- Assay conditions : Inconsistent concentrations (e.g., 10–100 µM ranges) or solvent systems (DMSO vs. ethanol) affect results. Mitigation strategies:

- Standardized protocols : Follow OECD guidelines for phytotoxicity assays.

- Cross-lab replication : Collaborate to validate IC₅₀ values using identical cell lines (e.g., Vero or HeLa) .

Methodological Guidelines

- For synthesis : Prioritize catalytic asymmetric methods over stoichiometric reagents to reduce waste .

- For bioassays : Include negative controls (e.g., solvent-only treatments) and positive controls (e.g., abscisic acid for allelopathy studies) .

- For structural analysis : Deposit crystallographic data in public repositories (e.g., Cambridge Structural Database) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.